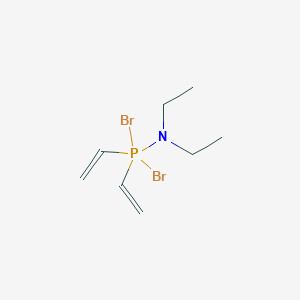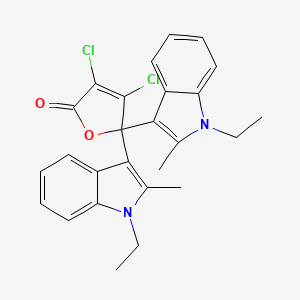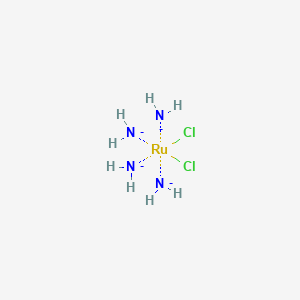
Benzyl(1-chloro-2-methylprop-1-en-1-yl)carbamyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl(1-chloro-2-methylprop-1-en-1-yl)carbamyl chloride is an organic compound with a complex structure that includes a benzyl group, a chloro-substituted propene, and a carbamyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(1-chloro-2-methylprop-1-en-1-yl)carbamyl chloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with 1-chloro-2-methylpropene under specific conditions to form the intermediate product. This intermediate is then reacted with phosgene to introduce the carbamyl chloride group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Safety measures are also essential due to the handling of hazardous chemicals like phosgene.
化学反应分析
Types of Reactions
Benzyl(1-chloro-2-methylprop-1-en-1-yl)carbamyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The carbamyl chloride group can hydrolyze in the presence of water, resulting in the formation of corresponding amides and acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzyl derivatives, while hydrolysis can produce amides and acids.
科学研究应用
Benzyl(1-chloro-2-methylprop-1-en-1-yl)carbamyl chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and therapeutic potential.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Benzyl(1-chloro-2-methylprop-1-en-1-yl)carbamyl chloride involves its interaction with specific molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
Benzyl chloride: Shares the benzyl group but lacks the carbamyl chloride moiety.
1-Chloro-2-methylpropene: Contains the chloro-substituted propene structure but lacks the benzyl and carbamyl chloride groups.
Carbamyl chloride: Contains the carbamyl chloride group but lacks the benzyl and chloro-substituted propene structures.
Uniqueness
Benzyl(1-chloro-2-methylprop-1-en-1-yl)carbamyl chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a versatile compound in scientific research.
属性
CAS 编号 |
62991-60-0 |
|---|---|
分子式 |
C12H13Cl2NO |
分子量 |
258.14 g/mol |
IUPAC 名称 |
N-benzyl-N-(1-chloro-2-methylprop-1-enyl)carbamoyl chloride |
InChI |
InChI=1S/C12H13Cl2NO/c1-9(2)11(13)15(12(14)16)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI 键 |
VYFTYUJAOWWLKB-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(N(CC1=CC=CC=C1)C(=O)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


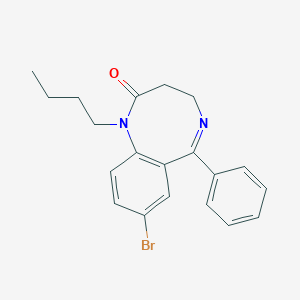
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)

![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
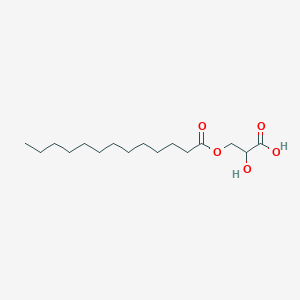

![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)
![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
